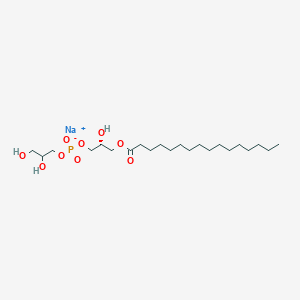

1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt)

Übersicht

Beschreibung

1-Palmitoyl-2-hydroxy-sn-glycero-3-PG is a lysophospholipid containing palmitic acid (16:0) at the sn-1 position . It can be used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .

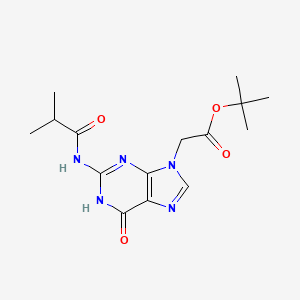

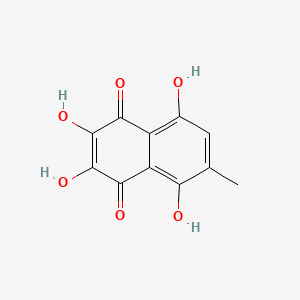

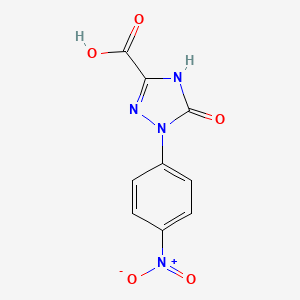

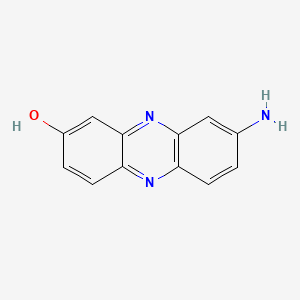

Molecular Structure Analysis

The molecular formula of this compound is C22H44NaO9P . It has a molecular weight of 506.5 g/mol . The structure includes a palmitic acid (16:0) at the sn-1 position .Chemical Reactions Analysis

This compound can be used in the generation of micelles, liposomes, and other types of artificial membranes . At low temperatures, it forms an unusual and much thinner bilayer where the hydrocarbon chains are interdigitated .Physical And Chemical Properties Analysis

This compound has a molecular weight of 506.5 g/mol . It’s a lysophospholipid containing palmitic acid (16:0) at the sn-1 position . It has 3 hydrogen bond donors and 9 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Lysophospholipid Research

This compound, being a lysophospholipid, is extensively used in the study of lipid signaling pathways . Lysophospholipids play a crucial role in cellular communication and can influence various biological processes such as cell differentiation, survival, and migration.

Transmembrane Protein Solubilization

It is often utilized in the solubilization and purification of transmembrane proteins . This application is vital for understanding protein structures and functions, which can lead to the development of new pharmaceuticals.

Artificial Membrane Creation

Researchers employ this compound in the generation of micelles, liposomes, and other types of artificial membranes . These structures are crucial for modeling biological membranes and can be used in drug delivery systems.

Lipid-Based Drug Carrier Systems

Due to its structural properties, this compound can be incorporated into lipid-based drug carrier systems . These systems can enhance the delivery and efficacy of therapeutic agents, particularly for targeting specific cells or tissues.

Cell Signaling Systems

Phosphoglycerides, such as this compound, are integral to cell signaling systems . They serve as anchors for proteins in cell membranes and are involved in signal transduction pathways that regulate cellular responses.

Analytical Standard for Mass Spectrometry

This compound has been used as a component in internal lipid standard mixtures for matrix-assisted laser desorption/ionization (MALDI)-fourier-transform ion cyclotron resonance (FTICR)-mass spectrometry (MS) analysis . This application is essential for the precise quantification and identification of lipids in complex biological samples.

Wirkmechanismus

Target of Action

It is known that this compound is a lysophospholipid containing palmitic acid at the sn-1 position . Lysophospholipids are known to interact with a variety of cellular targets, including G protein-coupled receptors .

Mode of Action

It is known that this compound can be used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .

Biochemical Pathways

Lysophospholipids, such as this compound, are known to play a role in a variety of biological processes, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .

Pharmacokinetics

As a lysophospholipid, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Lysophospholipids, such as this compound, are known to mediate a variety of biological responses, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of this compound .

Zukünftige Richtungen

Phospholipids like this one have potential applications in the construction of living artificial cells . They can help us understand life systems and establish new aspects of bioengineering . The development of a high-yielding phospholipid synthesis system could enable the growth and division of cell membranes, which are the basis of cell proliferation .

Eigenschaften

IUPAC Name |

sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23;/h20-21,23-25H,2-19H2,1H3,(H,27,28);/q;+1/p-1/t20?,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEBZINYFPJJAW-IYZPEQFLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44NaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

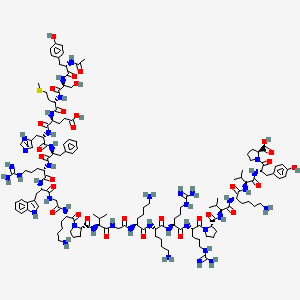

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1496539.png)

![5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine](/img/structure/B1496540.png)

![4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde](/img/structure/B1496563.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B1496568.png)